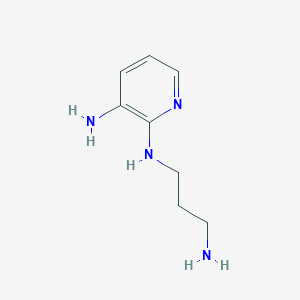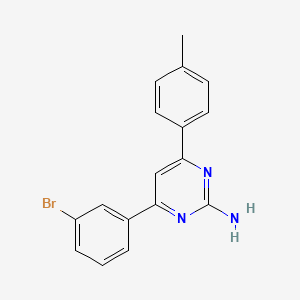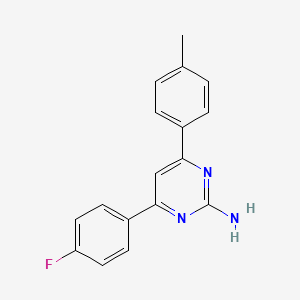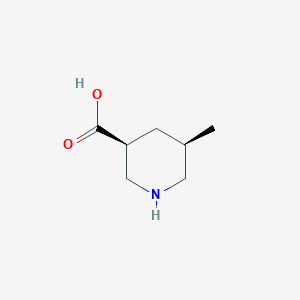
(1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 1443511-35-0. It has a molecular weight of 130.14 and its IUPAC name is (1R,3S)-3-hydroxycyclopentanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1 .Physical And Chemical Properties Analysis
This compound appears as a yellow oil. It should be stored at room temperature .Applications De Recherche Scientifique
Antioxidant, Antimicrobial, and Cytotoxic Activity
Carboxylic acids derived from plants, including those structurally related to "(1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid", have been studied for their biological activities. These compounds exhibit varying degrees of antioxidant, antimicrobial, and cytotoxic activities. The structure-activity relationship analysis reveals that compounds like rosmarinic acid show high antioxidant activity, while others like caffeic acid demonstrate significant antimicrobial properties. The presence of hydroxyl groups and the carboxyl group significantly influence these biological activities, suggesting potential applications in developing natural antioxidant and antimicrobial agents (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition
Research on carboxylic acids, including those structurally similar to "this compound", highlights their role as inhibitors in microbial bioprocesses. These compounds can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields. Understanding the inhibitory mechanisms offers insights into engineering robust microbial strains for improved industrial performance, potentially impacting biorenewable chemical production (Jarboe et al., 2013).
Biotechnological Routes from Biomass
Lactic acid, another carboxylic acid, demonstrates the versatility of carboxylic acids in biotechnology. Derived from biomass fermentation, lactic acid serves as a precursor for a variety of chemicals and biodegradable polymers. This showcases the potential of carboxylic acids in green chemistry and their role in producing sustainable and environmentally friendly materials (Gao et al., 2011).
Drug Synthesis Applications
Levulinic acid, another bio-derived carboxylic acid, illustrates the application of carboxylic acids in drug synthesis. Its functional groups make it a flexible and diverse molecule for synthesizing various drugs, showcasing the potential of carboxylic acids in reducing drug synthesis costs and simplifying processes. This highlights the broader applicability of carboxylic acids, including "this compound", in medicinal chemistry (Zhang et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
(1R,3S)-3-hydroxycyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWQLKYMTLWXKN-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Oxa-6-azaspiro[2.4]heptan-5-one](/img/structure/B6329751.png)


![6-Methoxy-1H-imidazo[4,5-c]pyridine, min. 95%](/img/structure/B6329777.png)





